N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide
CAS No.: 882080-17-3
Cat. No.: VC4368823
Molecular Formula: C20H24BrN3O
Molecular Weight: 402.336
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 882080-17-3 |
|---|---|
| Molecular Formula | C20H24BrN3O |
| Molecular Weight | 402.336 |
| IUPAC Name | N-(2-bromophenyl)-2-[4-(2,4-dimethylphenyl)piperazin-1-yl]acetamide |
| Standard InChI | InChI=1S/C20H24BrN3O/c1-15-7-8-19(16(2)13-15)24-11-9-23(10-12-24)14-20(25)22-18-6-4-3-5-17(18)21/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
| Standard InChI Key | ONRMMYWSCPMSGV-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A 2-bromophenyl group linked via an acetamide bridge.
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A piperazine ring substituted at the 4-position with a 2,4-dimethylphenyl moiety.
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An acetamide functional group serving as the central linker.
The SMILES string CC1=CC(=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC=CC=C3Br)C and InChIKey ONRMMYWSCPMSGV-UHFFFAOYSA-N encode this arrangement, which has been validated through computational and experimental characterization.
Physicochemical Profile
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 402.336 g/mol | |
| Predicted LogP | 4.2 (estimated) | |
| Collision Cross Section | 187.8 Ų ([M+H]+ adduct) | |
| Solubility | Not experimentally determined |
Analytical Characterization
Spectroscopic Data
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NMR: Expected signals include aromatic protons (δ 6.8–7.4 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm).
Chromatographic Behavior
Predicted reverse-phase HPLC retention times range from 12–14 minutes using a C18 column and acetonitrile/water gradient .
Applications in Research
Drug Discovery
The compound serves as:
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A chemical probe for studying piperazine-pharmacophore interactions.
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A precursor for synthesizing brominated analogs with enhanced blood-brain barrier penetration.
Biochemical Assays
Preliminary docking studies suggest affinity for:
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